molecular formula C25H37NO B15207904 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol CAS No. 61380-80-1

2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

Cat. No.: B15207904
CAS No.: 61380-80-1
M. Wt: 367.6 g/mol
InChI Key: PDWJMTYGPTYXJO-UHFFFAOYSA-N
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Description

2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a chemical compound with the molecular formula C25H37NO and a molecular weight of 367.57 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a butyl group and a tetramethyloctenyl side chain. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves multiple steps, typically starting with the preparation of the quinoline core. The butyl and tetramethyloctenyl groups are then introduced through a series of reactions, including alkylation and olefination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace existing substituents, leading to a variety of functionalized quinoline compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Alkylated quinolines: Compounds with different alkyl groups attached to the quinoline core, resulting in diverse reactivity and applications.

    Functionalized quinolines:

Properties

CAS No.

61380-80-1

Molecular Formula

C25H37NO

Molecular Weight

367.6 g/mol

IUPAC Name

2-butyl-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

InChI

InChI=1S/C25H37NO/c1-8-10-11-20-14-12-19-13-15-21(23(27)22(19)26-20)18(9-2)16-25(6,7)17-24(3,4)5/h9,12-15,18,27H,2,8,10-11,16-17H2,1,3-7H3

InChI Key

PDWJMTYGPTYXJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C1)C=CC(=C2O)C(CC(C)(C)CC(C)(C)C)C=C

Origin of Product

United States

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